2-(3-Bromo-4-methoxyphenyl)pyridine chemical properties
2-(3-Bromo-4-methoxyphenyl)pyridine chemical properties
An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications
Introduction
2-(3-Bromo-4-methoxyphenyl)pyridine is a biaryl heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted 2-arylpyridine, its structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of a bromine atom provides a versatile synthetic handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The methoxy group and the relative positions of the substituents on both aromatic rings offer specific electronic and steric properties that can be exploited in drug design to fine-tune binding affinities and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The core identity of 2-(3-Bromo-4-methoxyphenyl)pyridine is defined by its molecular structure and resulting physical and spectral characteristics.
Physicochemical Data
Quantitative data for 2-(3-Bromo-4-methoxyphenyl)pyridine is summarized in the table below. While specific experimental data such as melting point is not widely reported in publicly accessible literature, the fundamental molecular properties are well-defined.
| Property | Value | Source |
| CAS Number | 168823-65-2 | [Alchem.Pharmtech] |
| Molecular Formula | C₁₂H₁₀BrNO | [MySkinRecipes] |
| Molecular Weight | 264.12 g/mol | [MySkinRecipes] |
| Purity | Typically ≥98% | [MySkinRecipes] |
| Appearance | Expected to be an off-white to yellow solid | Inferred from related compounds |
| Storage | Room temperature, dry, inert atmosphere | [MySkinRecipes] |
Chemical Structure
The structure with systematic numbering for spectral assignment is presented below.
Caption: Retrosynthetic pathways for the target molecule.
Route A is often preferred due to the commercial availability and stability of 2-bromopyridine and the relative ease of preparing the required phenylboronic acid.
Field-Proven Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, step-by-step methodology. The choice of a phosphine-based ligand and a carbonate or phosphate base is critical for achieving high yields, as the pyridine nitrogen can otherwise coordinate to the palladium catalyst and inhibit its activity. [1][2] Materials:
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3-Bromo-4-methoxyphenylboronic acid (1.2 equiv)
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2-Bromopyridine (1.0 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
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Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
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Anhydrous, degassed 1,4-Dioxane
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Degassed deionized water
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High-purity Argon or Nitrogen gas
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Procedure:
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Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), 3-bromo-4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and finely ground K₂CO₃ (2.0 equiv).
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Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.
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Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the 2-bromopyridine.
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Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
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Aqueous Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(3-Bromo-4-methoxyphenyl)pyridine is dominated by the carbon-bromine bond on the phenyl ring, making it an excellent substrate for a variety of cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. [3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step.
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Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
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Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Other Synthetic Transformations
Beyond the Suzuki reaction, the C-Br bond can participate in other important transformations, including:
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Buchwald-Hartwig Amination: For the formation of C-N bonds, creating arylamines.
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Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
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Heck Coupling: For the formation of C-C bonds with alkenes.
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Stille Coupling: Using organostannanes as the coupling partner.
Applications in Research and Development
2-(3-Bromo-4-methoxyphenyl)pyridine is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with desired functions.
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Pharmaceuticals: This scaffold is used in the synthesis of kinase inhibitors for cancer therapy. [4]The biaryl structure can mimic the hinge-binding motif of ATP, and the substituents can be tailored to achieve selectivity for specific kinase targets.
-
Organic Electronics: The extended π-system of biaryl compounds makes them suitable for use in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). [4]* Ligand Synthesis: It can serve as a precursor for more complex ligands used in catalysis, where the pyridine nitrogen acts as a coordination site for a metal center. [4]
Safety and Handling
No specific Safety Data Sheet (SDS) is widely available for 2-(3-Bromo-4-methoxyphenyl)pyridine. Therefore, a conservative approach to safety must be adopted, treating it with the precautions required for its constituent chemical classes. The following guidance is synthesized from SDSs of structurally similar compounds like bromopyridines and bromoanisoles. [5][6][7][8] THIS IS A COMPOSITE SAFETY PROFILE AND SHOULD BE USED AS GUIDANCE IN THE ABSENCE OF A COMPOUND-SPECIFIC SDS.
Table 4: Summary of Potential Hazards (Inferred from Analogues)
| Hazard Class | GHS Hazard Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat, and consider impervious clothing for larger quantities.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved particulate respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
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Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171394. [Link]
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Limbach, D., et al. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. [Link]
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Alchem.Pharmtech. CAS 168823-65-2 | 2-(3-Bromo-4-methoxyphenyl)pyridine. [Link]
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MySkinRecipes. 2-(3-Bromo-4-methoxyphenyl)pyridine. [Link]
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Royal Society of Chemistry. (2020). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(20), 3332-3336. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]

